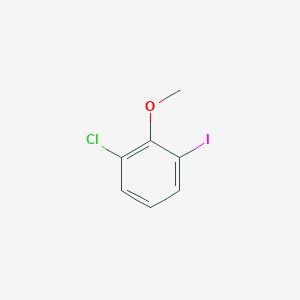

1-Chloro-3-iodo-2-methoxybenzene

Description

Significance of Aryl Halides as Synthetic Intermediates in Modern Organic Chemistry

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in modern organic chemistry. iitk.ac.inperlego.comfiveable.mefiveable.me Their importance lies in their ability to participate in a wide range of chemical reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me

Historically, the carbon-halogen bond in aryl halides was considered relatively inert, especially when compared to their aliphatic counterparts. fiveable.me However, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, revolutionized their use. fiveable.mefiveable.me These reactions, often employing palladium catalysts, allow for the selective formation of new bonds at the position of the halogen atom, providing a reliable method for elaborating the aromatic core. fiveable.me

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with the reactivity order generally being I > Br > Cl > F. fiveable.meresearchgate.net This differential reactivity allows for sequential, site-selective reactions on polyhalogenated aromatic compounds. Beyond cross-coupling, aryl halides can be converted into organometallic reagents, such as Grignard reagents and organolithium species, further expanding their synthetic utility. fiveable.me They also serve as precursors for nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The versatility of aryl halides makes them indispensable in the synthesis of a vast number of organic molecules. iitk.ac.inperlego.com

The Influence of Methoxy (B1213986) Substituents on Aromatic Reactivity and Regioselectivity

The presence of a methoxy group (–OCH₃) on a benzene (B151609) ring profoundly influences its reactivity and the regioselectivity of subsequent chemical reactions. lumenlearning.comorgosolver.comlibretexts.org The methoxy group is a powerful electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. vaia.com This donation of electron density increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.orgvaia.com

This activating effect is most pronounced at the ortho and para positions relative to the methoxy group, as these are the positions where the negative charge is localized in the resonance structures. orgosolver.com Consequently, the methoxy group is considered an ortho, para-director for electrophilic aromatic substitution reactions. orgosolver.com This directing effect is a cornerstone of synthetic strategy, allowing for the predictable installation of new substituents on the aromatic ring.

Conversely, the methoxy group has a deactivating effect on nucleophilic aromatic substitution reactions. vaia.com By increasing the electron density of the ring, it disfavors attack by nucleophiles. vaia.com Understanding the dual nature of the methoxy group's electronic influence—activating for electrophilic attack and deactivating for nucleophilic attack—is crucial for planning synthetic routes involving methoxy-substituted aromatic compounds.

The Strategic Importance of 1-Chloro-3-iodo-2-methoxybenzene as a Polyfunctionalized Aromatic Scaffold

This compound is a prime example of a polyfunctionalized aromatic scaffold that leverages the principles outlined above. This compound, with its distinct halogen substituents and a strategically placed methoxy group, offers a high degree of control over sequential chemical transformations.

The key to its utility lies in the differential reactivity of the chloro and iodo substituents. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to transition metal catalysts compared to the more robust carbon-chlorine bond. fiveable.meresearchgate.net This allows for selective cross-coupling reactions at the iodo-substituted position while leaving the chloro-substituted position intact for subsequent functionalization.

The methoxy group at the 2-position further influences the reactivity of the molecule. Its electron-donating nature activates the ring, and its steric bulk can influence the preferred conformation of the molecule and the accessibility of the adjacent reactive sites. The combination of these features makes this compound a valuable and versatile building block in the synthesis of complex, highly substituted aromatic compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClIO |

| Molecular Weight | 268.48 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| CAS Number | 860585-01-9 |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEJMUOZUDREAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloro 3 Iodo 2 Methoxybenzene and Analogous Structures

Regioselective Halogenation Strategies

Achieving the desired substitution pattern in polysubstituted aromatics is a primary challenge in organic synthesis. Regioselective halogenation strategies are crucial for controlling the position of incoming halogen atoms on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. It involves the attack of an electrophile on the electron-rich aromatic system.

The mechanism of EAS reactions proceeds through a two-step process. masterorganicchemistry.com First, the aromatic ring acts as a nucleophile and attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. msu.edubyjus.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a proton is removed from the carbon atom bearing the new substituent, restoring aromaticity. masterorganicchemistry.com

In methoxybenzene (anisole) derivatives, the methoxy (B1213986) group is a powerful activating and ortho, para-directing group. brainly.inmasterorganicchemistry.com This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which stabilizes the sigma-complex when the electrophile attacks at the ortho and para positions. masterorganicchemistry.com Consequently, electrophilic substitution on methoxybenzene derivatives preferentially occurs at these positions. brainly.in

Direct iodination of aromatic compounds can be achieved using various reagents. Iodine monochloride (ICl) is a commonly used iodinating agent that is more reactive than molecular iodine due to the polarization of the I-Cl bond. dundee.ac.ukresearchgate.net The reaction of aromatic compounds with ICl can proceed smoothly to yield the corresponding iodoaromatics. researchgate.net For less reactive substrates, the iodination can be facilitated by the presence of a Lewis acid or an oxidizing agent. wikipedia.org For instance, treating iodine with an oxidizing agent like nitric acid can generate a more potent electrophilic iodine species. wikipedia.org

Silver salts, such as silver triflate or silver perchlorate, can be used to activate iodine for electrophilic iodination. These salts assist in generating a highly electrophilic iodine species, which can then be attacked by the aromatic ring.

Direct chlorination of aromatic compounds typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine molecule and generate a more potent electrophile. wikipedia.orgmasterorganicchemistry.com A significant challenge in the direct chlorination of activated aromatic rings, like methoxybenzene derivatives, is controlling the regioselectivity and preventing over-halogenation.

Recent advancements have focused on developing milder and more selective chlorination methods. The use of N-chlorosuccinimide (NCS) in conjunction with a suitable solvent or catalyst offers a more controlled approach to chlorination. organic-chemistry.org For example, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote the regioselective halogenation of arenes with N-halosuccinimides under mild conditions. organic-chemistry.orgacs.orgnih.gov

To overcome the challenges of regioselectivity and efficiency in aromatic halogenation, various catalytic systems have been developed.

Palladium Catalysis: Palladium-catalyzed methods have emerged as a powerful tool for the regioselective C-H halogenation of arenes using N-halosuccinimides as the halogen source. acs.orgorganic-chemistry.org These methods can provide products that are complementary to those obtained through traditional EAS reactions. acs.orgorganic-chemistry.org

Lewis Acid Catalysis: As mentioned earlier, Lewis acids are crucial for activating halogens in traditional EAS halogenation. wikipedia.org Their role is to polarize the halogen-halogen bond, making the halogen more electrophilic.

Nanoreactors: The use of single-walled carbon nanotubes as nanoreactors has demonstrated the ability to influence the regioselectivity and kinetics of aromatic halogenation reactions by confining the reactant molecules. rsc.org

Directed ortho Metalation (DoM) for Regiocontrol in Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, which typically contains a heteroatom with lone pairs, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgharvard.edu This intermediate then reacts with an electrophile to introduce a substituent specifically at that ortho position. wikipedia.org

The methoxy group is a well-established DMG. wikipedia.orgharvard.edu The lithiation of anisole (B1667542) with an alkyllithium reagent, such as n-butyllithium, followed by quenching with an electrophile, allows for the introduction of a substituent at the ortho position with high regioselectivity. wikipedia.org This method provides a reliable way to synthesize ortho-substituted methoxybenzene derivatives, which can be challenging to obtain through classical EAS reactions. The strength of the base used is critical, with common choices including alkyllithiums like n-BuLi, s-BuLi, and t-BuLi. uwindsor.ca

Nucleophilic Aromatic Substitution (SNAr) Routes for Methoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) provides a complementary approach to introducing a methoxy group onto an aromatic ring, particularly when the ring is substituted with halogens. byjus.commasterorganicchemistry.com

The SNAr reaction involves the attack of a nucleophile, such as methoxide (B1231860) (CH₃O⁻), on an aromatic ring that bears a suitable leaving group, typically a halogen. byjus.commasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com For the reaction to be successful, the aromatic ring must be activated by the presence of electron-withdrawing groups. byjus.comnumberanalytics.com

A common strategy for introducing a methoxy group is to react a halogenated arene with sodium methoxide. google.com The choice of solvent can be critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethers like tetrahydrofuran (B95107) (THF) often being employed. google.comacsgcipr.org In some cases, the reaction can be carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile in the presence of a base. google.com

The rate and feasibility of an SNAr reaction are highly dependent on the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring. byjus.comnumberanalytics.comnih.gov These groups, such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, play a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the nucleophilic attack. numberanalytics.comnumberanalytics.com

The stabilizing effect is most pronounced when the EWGs are located ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the EWG through resonance. byjus.com An EWG in the meta position offers only inductive stabilization, which is less effective. byjus.com Consequently, the rate of SNAr reactions is significantly enhanced by the presence of ortho- and para-EWGs. nih.gov The strength of the EWG also plays a role, with stronger EWGs leading to faster reaction rates. nih.gov

Table 2: Effect of Electron-Withdrawing Group Position on SNAr Reactivity

| Position of EWG relative to Leaving Group | Influence on Meisenheimer Complex Stability | Expected Reaction Rate |

| Ortho | Resonance and Inductive Stabilization byjus.com | High |

| Para | Resonance and Inductive Stabilization byjus.com | High |

| Meta | Inductive Stabilization only byjus.com | Low |

Synthesis via Aryl Diazonium Salt Intermediates

Aryl diazonium salts are highly versatile intermediates in organic synthesis, providing a pathway to a wide array of aromatic compounds. youtube.com They are particularly useful for introducing substituents that are difficult to install directly onto the aromatic ring. byjus.com

The synthesis of aryl halides, including iodo- and chloro-substituted arenes, can be effectively achieved through the Sandmeyer reaction. byjus.comwikipedia.orgopenochem.orgnumberanalytics.comlscollege.ac.in This reaction involves the conversion of a primary aromatic amine to an aryl diazonium salt, followed by treatment with a copper(I) halide (CuX, where X = Cl, Br). wikipedia.orglscollege.ac.in The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by a halide is facilitated by the copper(I) catalyst. byjus.comwikipedia.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in

For the synthesis of 1-chloro-3-iodo-2-methoxybenzene, a potential route could involve the diazotization of a suitably substituted aniline (B41778) precursor, such as 2-methoxy-3-chloroaniline or 2-methoxy-3-iodoaniline. The subsequent Sandmeyer reaction with copper(I) chloride or reaction with potassium iodide, respectively, would introduce the desired halogen. The Sandmeyer reaction is a powerful method for producing aryl halides from aryl diazonium salts. byjus.comwikipedia.orgopenochem.org The synthesis of iodoarenes can be achieved by reacting the diazonium salt with potassium iodide, a reaction that does not typically require a copper catalyst. wikipedia.org

Sandmeyer-Type Reactions for Halogen Atom Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate. nih.govwikipedia.org This transformation is particularly valuable for synthesizing substitution patterns that are not directly achievable through electrophilic aromatic substitution. organic-chemistry.org The reaction typically involves the diazotization of a primary aromatic amine with nitrous acid, followed by the copper(I)-catalyzed substitution of the diazonium group with a halide. nih.govwikipedia.org

While copper(I) salts are commonly employed for chlorinations and brominations, the corresponding iodination can often be achieved by treating the diazonium salt with potassium iodide, sometimes without the need for a copper catalyst. organic-chemistry.orgyoutube.com This versatility allows for the strategic introduction of different halogens. For instance, to synthesize a chloro-iodo-substituted anisole, one could envision starting with either a chloro-amino-anisole followed by an iodination Sandmeyer reaction, or an iodo-amino-anisole followed by a chlorination Sandmeyer reaction.

A relevant example demonstrating the iodination of a dimethoxylated aniline is the synthesis of 1-iodo-3,5-dimethoxybenzene (B29183) from 3,5-dimethoxyaniline. In this transformation, the aniline is treated with sodium nitrite (B80452) (NaNO₂) and sulfuric acid (H₂SO₄) to form the diazonium salt, which is then reacted with potassium iodide (KI) to yield the corresponding aryl iodide in 75% yield. nih.gov This illustrates the feasibility of introducing an iodine atom into a methoxy-substituted benzene (B151609) ring using this classic reaction.

Table 1: Examples of Sandmeyer-Type Reactions for Halogen Introduction

| Starting Material | Reagents | Product | Yield (%) |

| 3,5-Dimethoxyaniline | 1. NaNO₂, H₂SO₄2. KI | 1-Iodo-3,5-dimethoxybenzene | 75 nih.gov |

| o-Toluidine | 1. HCl, NaNO₂2. CuCl | o-Chlorotoluene | 74-79 scribd.com |

| m-Chloroaniline | 1. HBr, NaNO₂2. CuBr | m-Bromochlorobenzene | Not specified scribd.com |

| p-Nitroaniline | 1. H₂SO₄, NaNO₂2. KI | p-Iodonitrobenzene | 81 scribd.com |

Metal-Free and Base-Free Iodination from Arylhydrazine Hydrochlorides

An alternative to the classic Sandmeyer reaction for the synthesis of aryl iodides is the metal- and base-free iodination of arylhydrazine hydrochlorides. nih.govbeilstein-journals.org This method offers a convenient and efficient route to a wide variety of aryl iodides, proceeding under mild conditions and tolerating a diverse range of functional groups. beilstein-journals.org

The reaction involves the equimolar reaction of an arylhydrazine hydrochloride with molecular iodine (I₂) in dimethyl sulfoxide (DMSO) at a moderate temperature, typically around 60 °C. nih.govbeilstein-journals.org A proposed mechanism suggests that the arylhydrazine is oxidized by iodine to form an arenediazonium salt in situ. This is followed by a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical, which then combine to form the final aryl iodide product. beilstein-journals.org

This methodology has been successfully applied to synthesize various substituted aryl iodides in good to excellent yields. For example, the reaction of (2-methoxyphenyl)hydrazine (B95994) hydrochloride with iodine under these conditions would be expected to produce 1-iodo-2-methoxybenzene. The general procedure involves stirring the arylhydrazine hydrochloride and iodine in DMSO for several hours. nih.govbeilstein-journals.org

Table 2: Metal-Free Iodination of Arylhydrazine Hydrochlorides with Iodine

| Arylhydrazine Hydrochloride Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Chlorophenylhydrazine hydrochloride | DMSO | 60 | 6 | 1-Chloro-4-iodobenzene | 92 |

| 4-Methoxyphenylhydrazine hydrochloride | DMSO | 60 | 6 | 1-Iodo-4-methoxybenzene | 88 |

| 2-Nitrophenylhydrazine hydrochloride | DMSO | 60 | 6 | 1-Iodo-2-nitrobenzene | 85 |

| Naphthalen-1-ylhydrazine hydrochloride | DMSO | 60 | 6 | 1-Iodonaphthalene | 82 |

Data sourced from a study on the metal- and base-free synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine. beilstein-journals.org

Utilization of Hypervalent Iodine Reagents in Targeted Halogenation

Hypervalent iodine compounds have emerged as powerful and versatile reagents in modern organic synthesis, acting as mild and selective oxidizing agents and facilitating a wide range of transformations, including halogenations. nih.govacs.org These reagents offer an attractive alternative to traditional methods that may employ harsh conditions or toxic heavy metals. uab.cat

For targeted chlorination, hypervalent iodine(III) reagents can be generated in situ from an iodobenzene (B50100) derivative and a simple chloride source. One such approach involves the use of (diacetoxyiodo)benzene (B116549) (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA) in the presence of a chloride salt like potassium chloride (KCl) or a more reactive source like trimethylsilyl (B98337) chloride (TMSCl). uab.cat The reaction of PIFA with KCl in a solvent like dichloromethane (B109758) generates a monochlorinated hypervalent iodine species, PhI(Cl)O₂CCF₃, which can effectively transfer a chlorine atom to an aromatic substrate. uab.cat When TMSCl is used as the chloride source with PIFA, a more reactive dichlorinated species, PhICl₂, is formed in situ, which can also act as a chlorinating agent. uab.cat

The choice of the chlorine source can influence the reactivity and is often tailored to the electronic nature of the arene being chlorinated. For moderately electron-rich arenes, the PIFA/KCl system can provide good yields of the chlorinated product. uab.cat This methodology represents a practical and mild approach for the selective introduction of chlorine atoms into aromatic rings.

Table 3: In Situ Generation of Hypervalent Iodine for Chlorination of Arenes

| Arene | Iodine(III) Precursor | Chlorine Source | Product | Yield (%) |

| Anisole | PIFA | KCl | 4-Chloroanisole | 100 |

| 1,3-Dimethoxybenzene | PIFA | KCl | 4-Chloro-1,3-dimethoxybenzene | 66 |

| Toluene | PIFA | TMSCl | 4-Chlorotoluene | 75 |

| Naphthalene | PIFA | TMSCl | 1-Chloronaphthalene | 70 |

Data illustrates the in situ generation of hypervalent iodine reagents for the chlorination of various arenes. uab.cat

Application of 1-Chloro-1,2-benziodoxol-3-(1H)-one in Chlorination and Related Difunctionalizations

Among the well-defined hypervalent iodine(III) reagents, 1-chloro-1,2-benziodoxol-3-(1H)-one has proven to be a particularly mild and effective electrophilic chlorinating agent. atlanchimpharma.com This air- and moisture-stable solid is a valuable tool for the direct chlorination of arenes and heterocycles, often providing high yields where other chlorinating agents may fail or lead to side products. atlanchimpharma.com

The utility of this reagent is highlighted in the synthesis of complex molecules. For example, in the synthesis of a potent Notum Pectinacetylesterase inhibitor, the treatment of a thieno[3,2-d]pyrimidine (B1254671) derivative with N-chlorosuccinimide (NCS) resulted in low yields (15-32%) of the desired chlorinated product along with byproducts from the opening of a cyclopropyl (B3062369) ring. In contrast, the use of 1-chloro-1,2-benziodoxol-3-(1H)-one provided the desired chlorinated intermediate in significantly higher yields of 77-94%, with only trace amounts of the ring-opened side products being detected. atlanchimpharma.com This demonstrates the high selectivity and mildness of this hypervalent iodine reagent.

In addition to its role in direct chlorination, 1-chloro-1,2-benziodoxol-3-(1H)-one can also participate in various difunctionalization reactions of alkenes. Depending on the nucleophile present, it can effect oxychlorination, dichlorination, and azidochlorination, among other transformations. researchgate.net This broad reactivity profile underscores its importance as a versatile reagent in synthetic organic chemistry.

Table 4: Chlorination using 1-Chloro-1,2-benziodoxol-3-(1H)-one

| Substrate | Chlorinating Agent | Product | Yield (%) |

| Thieno[3,2-d]pyrimidine derivative | N-Chlorosuccinimide (NCS) | Chlorinated thieno[3,2-d]pyrimidine | 15-32 atlanchimpharma.com |

| Thieno[3,2-d]pyrimidine derivative | 1-Chloro-1,2-benziodoxol-3-(1H)-one | Chlorinated thieno[3,2-d]pyrimidine | 77-94 atlanchimpharma.com |

Reactivity and Advanced Synthetic Transformations of 1 Chloro 3 Iodo 2 Methoxybenzene

Metal-Catalyzed Cross-Coupling Reactions

The presence of both a chloro and an iodo substituent on the benzene (B151609) ring of 1-chloro-3-iodo-2-methoxybenzene allows for selective transformations. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity is the cornerstone of the selective chemistry of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in facilitating a wide array of cross-coupling reactions, offering a powerful toolkit for the selective functionalization of dihalogenated aromatic compounds like this compound.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. researchgate.netorganic-chemistry.org In the case of this compound, the reaction can be controlled to achieve selective mono-alkynylation at the more reactive C-I position. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl, allowing for chemoselective reactions. researchgate.netuni-muenchen.de

For instance, a study on the regioselective Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzenes demonstrated exclusive coupling at the less sterically hindered and more reactive C-I bonds. nih.gov This principle is directly applicable to this compound. By carefully selecting the reaction conditions, such as using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst in the presence of a base like triethylamine, one can selectively couple a terminal alkyne at the 3-position (iodine) while leaving the 1-position (chlorine) intact. researchgate.netorganic-chemistry.orgnih.gov

Further reaction at the C-Cl bond to achieve di-coupling would necessitate more forcing conditions, such as higher temperatures or the use of more active catalyst systems, due to the lower reactivity of the C-Cl bond. researchgate.net

Table 1: Illustrative Regioselective Sonogashira Coupling of a Dihaloarene

| Entry | Aryl Halide | Alkyne | Catalyst System | Product(s) | Yield (%) | Reference |

| 1 | This compound (hypothetical) | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Chloro-2-methoxy-3-(phenylethynyl)benzene | High | researchgate.netorganic-chemistry.orgnih.gov |

| 2 | This compound (hypothetical) | Phenylacetylene | More forcing conditions | 1,3-Bis(phenylethynyl)-2-methoxybenzene | Moderate | researchgate.net |

| 3 | 5-Chloro-1,2,3-triiodobenzene | 4-Methoxyphenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-Chloro-1,2-diiodo-3-((4-methoxyphenyl)ethynyl)benzene | 44 | nih.gov |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. arkat-usa.org Similar to the Sonogashira coupling, the differential reactivity of the C-I and C-Cl bonds in this compound can be exploited to achieve selective aryl-aryl bond formation. The reaction typically proceeds with high selectivity at the C-I position under standard conditions, which generally involve a palladium catalyst, a base, and a suitable solvent. arkat-usa.orgnih.gov

Studies on dihalogenated heteroarenes have shown that site-selectivity is often governed by the halogen's position relative to the heteroatom and the inherent bond polarization. nih.gov For this compound, the greater reactivity of the C-I bond is the primary determinant for selective coupling. This allows for the synthesis of mono-arylated products, which can then be subjected to a second, more vigorous Suzuki-Miyaura coupling at the C-Cl position if desired.

Table 2: General Conditions for Selective Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Phenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF/H₂O |

A powerful extension of the Suzuki-Miyaura coupling is the carbonylative variant, where carbon monoxide is introduced to form a ketone. This three-component reaction provides a direct route to aryl ketones. researchgate.net Research on sterically hindered ortho-disubstituted aryl iodides has demonstrated the feasibility of this transformation. uni.lu

Given that this compound is an ortho-disubstituted aryl iodide, it is an excellent candidate for this reaction. By reacting it with an arylboronic acid in the presence of a palladium catalyst and carbon monoxide, a selective carbonylative coupling at the C-I bond can be achieved to synthesize a 3-chloro-2-methoxy-substituted benzophenone (B1666685) derivative. The C-Cl bond would remain available for subsequent transformations.

Table 3: Representative Carbonylative Suzuki Coupling of an Ortho-Disubstituted Aryl Iodide

| Aryl Iodide | Boronic Acid | Catalyst | CO Pressure | Product | Yield (%) | Reference |

| 2-Iodo-m-xylene | Phenylboronic acid | PEPPSI-iPr | 60 psi | 2,6-Dimethylbenzophenone | Good | uni.lu |

| This compound (hypothetical) | Phenylboronic acid | PEPPSI-iPr | Balloon | 2-Chloro-6-methoxy-benzophenone | Expected to be good | uni.lu |

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond palladium, other transition metals, particularly copper, play a significant role in cross-coupling chemistry.

The Ullmann Condensation is a copper-catalyzed reaction that forms aryl ethers, thioethers, or amines from an aryl halide and an alcohol, thiol, or amine, respectively. organic-chemistry.org Traditionally, these reactions require high temperatures, but modern methods with ligands have enabled milder conditions. organic-chemistry.org For this compound, an Ullmann condensation would be expected to proceed selectively at the C-I bond, especially with electron-rich phenols or anilines. A study on the Ullmann homocoupling of 1-iodo-2-methoxybenzene showed a moderate yield, indicating the feasibility of reactions at this sterically hindered position. nih.gov

The Negishi Coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. guidechem.comresearchgate.net This reaction is known for its high functional group tolerance. The greater reactivity of the C-I bond in this compound would again direct the initial coupling to this position when reacted with an organozinc reagent in the presence of a suitable catalyst.

Exploration of Differential Reactivity Between Chlorine and Iodine Atoms in Coupling Reactions

The differential reactivity between the carbon-iodine and carbon-chlorine bonds is a key strategic element in the synthesis of polysubstituted aromatic compounds. nih.gov The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. researchgate.netnih.gov

This reactivity difference allows for a stepwise functionalization of this compound. A less reactive coupling partner or milder reaction conditions can be used to selectively target the C-I bond. Subsequently, a more reactive coupling partner or more forcing conditions can be employed to functionalize the C-Cl bond. This sequential approach provides a powerful method for the controlled synthesis of complex, unsymmetrically substituted benzene derivatives. For example, a Sonogashira coupling could be performed at the iodo position, followed by a Suzuki-Miyaura coupling at the chloro position, leading to a product with two different substituents introduced in a controlled manner.

Further Functionalization Reactions

Advanced synthetic strategies for this compound focus on selective reactions at the C-I position, preserving the chloro-substituent for subsequent transformations.

Regioselective Thiocyanation and Other Heteroatom Functionalizations

The introduction of a thiocyanate (B1210189) (-SCN) group into an aromatic ring can be achieved through several methods, though direct electrophilic thiocyanation of an unactivated haloarene is generally not feasible. nih.govorganic-chemistry.org For a substrate like this compound, the most effective strategy involves a transition-metal-catalyzed cross-coupling reaction. In these reactions, the aryl iodide is vastly more reactive than the corresponding aryl chloride.

Palladium-catalyzed reactions using sources like cuprous thiocyanate (CuSCN) have been developed for the cyanation of aryl halides, a process closely related to thiocyanation. nih.govacs.org Similarly, palladium-catalyzed thiocarbonylation of aryl iodides provides a route to thioesters. organic-chemistry.orgnih.govresearchgate.netnih.gov These methodologies underscore the high chemoselectivity for the C-I bond. The reaction would proceed via oxidative addition of the palladium(0) catalyst into the C-I bond, followed by reductive elimination to form the thiocyanated product, leaving the C-Cl bond intact for potential future modifications.

While specific examples for this compound are not prominent in the literature, the established principles of palladium and copper catalysis strongly support that thiocyanation would occur selectively at the 3-position (originally bearing the iodine). organic-chemistry.orgacs.org

Table 1: Representative Conditions for Regioselective Heteroatom Functionalization This table is based on analogous reactions with similar substrates, illustrating the expected regioselectivity.

| Reaction Type | Catalyst/Reagent | Expected Major Product | Ref. |

|---|---|---|---|

| Thiocyanation | Pd Catalyst / CuSCN | 1-Chloro-2-methoxy-3-thiocyanatobenzene | nih.gov |

Nucleophilic Substitutions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups (like nitro groups) to activate the aromatic ring, which are absent in this compound. pressbooks.pubmasterorganicchemistry.comyoutube.com The methoxy (B1213986) group is an activating group for electrophilic substitution and does not facilitate classical SNAr. Therefore, direct substitution of either halogen by a nucleophile via the SNAr addition-elimination mechanism is unlikely under standard conditions. libretexts.org

However, transition-metal-catalyzed nucleophilic substitution reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming carbon-heteroatom bonds. nih.govyoutube.comyoutube.com These reactions are highly effective for coupling amines with aryl halides. A key feature of this methodology is the pronounced reactivity difference between different aryl halides. The reactivity order is generally I > Br > Cl, which is governed by the bond dissociation energy of the carbon-halogen bond. thestudentroom.co.ukquora.com

Consequently, in a Buchwald-Hartwig reaction with this compound, the amination will occur exclusively at the carbon-iodine bond. acs.org This allows for the regioselective introduction of nitrogen-based nucleophiles at the 3-position. Various palladium catalysts and phosphine ligands have been developed to facilitate these couplings with high efficiency and selectivity for the mono-arylated product. nih.govnih.gov

Table 2: Predicted Outcomes of Regioselective Nucleophilic Substitution This table illustrates the expected products based on the principles of Buchwald-Hartwig amination applied to the target compound.

| Nucleophile | Catalyst System | Expected Major Product | Ref. |

|---|---|---|---|

| Primary Amine (R-NH₂) | Pd₂(dba)₃ / Hindered Phosphine Ligand / Base | N-(2-chloro-6-methoxyphenyl)amine | nih.govacs.org |

| Secondary Amine (R₂NH) | Pd(OAc)₂ / Ligand / Base | N,N-dialkyl-2-chloro-6-methoxyaniline | youtube.comnih.gov |

Spectroscopic and Computational Approaches in the Investigation of 1 Chloro 3 Iodo 2 Methoxybenzene

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For a molecule such as 1-Chloro-3-iodo-2-methoxybenzene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive understanding of its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy group is an electron-donating group, while the halogens (chlorine and iodine) are electron-withdrawing. The steric hindrance between the substituents can also affect the conformation and, consequently, the chemical shifts nih.gov.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are particularly informative. The carbon atom attached to the methoxy group is expected to be shifted downfield, while the carbons bonded to the halogens will also experience characteristic shifts. The application of additivity rules, which consider the substituent effects on the chemical shifts of the aromatic carbons, can be used to predict the approximate chemical shifts for the carbon atoms in this compound scispace.com.

| Predicted ¹H NMR Data for this compound |

| Proton |

| Aromatic CH |

| Methoxy OCH₃ |

| Predicted ¹³C NMR Data for this compound |

| Carbon |

| C-Cl |

| C-I |

| C-OCH₃ |

| Aromatic CH |

| Methoxy OCH₃ |

Note: The chemical shift values are predicted based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation pattern.

For this compound (C₇H₆ClIO), the molecular weight can be calculated from the atomic masses of its constituent atoms. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments libretexts.org. This pattern, with peaks at M⁺ and M+2, is a clear indicator of the presence of a chlorine atom in the molecule docbrown.info.

Predicted mass spectrometry data for this compound shows several possible adducts. uni.lu The fragmentation of this compound under electron ionization would likely involve the loss of the substituents or parts of them. Common fragmentation pathways for substituted benzenes include the loss of the entire substituent or the cleavage of bonds within the substituent. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a chlorine or iodine radical is expected.

| Predicted Mass Spectrometry Data for this compound Adducts | | :--- | :--- | | Adduct | Predicted m/z | | [M+H]⁺ | 268.92248 | | [M+Na]⁺ | 290.90442 | | [M-H]⁻ | 266.90792 | | [M+NH₄]⁺ | 285.94902 | | [M+K]⁺ | 306.87836 | | [M]⁺ | 267.91465 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O stretching of the ether, the C-H stretching and bending of the aromatic ring and the methoxy group, and the C-Cl and C-I stretching vibrations.

While a specific experimental IR spectrum for this compound is not available, data from analogous compounds such as m-chloroanisole can provide an indication of the expected absorption regions. nist.gov

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Aromatic C-H stretch | 3100 - 3000 | | Aliphatic C-H stretch (methoxy) | 3000 - 2850 | | C=C aromatic ring stretch | 1600 - 1450 | | Asymmetric C-O-C stretch (ether) | 1275 - 1200 | | Symmetric C-O-C stretch (ether) | 1075 - 1020 | | C-Cl stretch | 800 - 600 | | C-I stretch | 600 - 500 |

Computational Chemistry for Reaction Mechanism Elucidation and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Studies on Halogenation Mechanisms and Regioselectivity (e.g., π-complex and σ-complex analysis)

DFT calculations can be employed to investigate the mechanism of electrophilic halogenation of this compound. Such studies can elucidate the nature of the intermediates, such as π-complexes and σ-complexes (Wheland intermediates), and the transition states involved in the reaction. For instance, studies on the bromination of anisole (B1667542) have shown that the reaction proceeds through an addition-elimination mechanism, with the methoxy group directing the incoming electrophile to the ortho and para positions due to a combination of strong electron delocalization and attractive interactions. uni.lu

In the case of this compound, the existing substituents will influence the regioselectivity of further halogenation. The methoxy group is a strong activating and ortho-, para-directing group, while the chloro and iodo groups are deactivating but also ortho-, para-directing. DFT calculations can model the transition states for substitution at the available positions on the ring to predict the most likely products.

Theoretical Prediction of Electronic Effects and Reaction Pathways in Substituted Benzenes

The electronic effects of the chloro, iodo, and methoxy substituents play a crucial role in determining the reactivity of the benzene ring. The methoxy group donates electron density to the ring through resonance, while the halogens withdraw electron density through their inductive effect, although they can also donate electron density via resonance. acs.orgillinois.edu Computational studies can quantify these effects by calculating molecular properties such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies. nih.gov

These theoretical predictions can help to understand and rationalize the reactivity of this compound in various chemical reactions. For example, by analyzing the calculated electron density at different positions on the aromatic ring, one can predict the most favorable sites for electrophilic or nucleophilic attack. This information is invaluable for designing synthetic routes involving this compound.

Research Gaps and Future Directions in the Study of 1 Chloro 3 Iodo 2 Methoxybenzene

Development of Novel and Environmentally Benign Synthetic Routes

The efficient and sustainable synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. While the exact synthetic routes for 1-chloro-3-iodo-2-methoxybenzene are not extensively documented in publicly available literature, plausible pathways can be inferred from the synthesis of analogous compounds. Current methodologies likely rely on multi-step sequences involving halogenation and methoxylation of pre-functionalized benzene (B151609) derivatives.

One promising avenue is the exploration of C-H activation and functionalization reactions. Catalytic systems that can selectively introduce chloro and iodo groups onto a 2-methoxy-chlorobenzene or 2-methoxy-iodobenzene precursor would represent a significant advancement. Such methods could potentially shorten synthetic sequences and avoid the use of harsh reagents.

Furthermore, the development of "green" synthetic protocols is of paramount importance. This could involve the use of greener solvents, such as anisole (B1667542) itself, which has been explored as a more environmentally friendly alternative to traditional solvents in some reactions. mdpi.commdpi.com The use of solid-supported catalysts or flow chemistry could also contribute to more sustainable and scalable synthetic processes. researchgate.net

A potential synthetic strategy could involve the iodination of a suitable chloro-methoxy precursor. For instance, the iodination of 2-chloro-6-methoxypyridine (B123196) has been achieved using iodine and hydrogen peroxide in acetic acid, suggesting a similar approach could be viable for benzene derivatives. Similarly, the synthesis of 4-iodoanisole (B42571) has been accomplished through various methods, including the use of iodine with hydrogen peroxide or silver trifluoroacetate, which could be adapted for a more complexly substituted anisole. prepchem.com A patent for the synthesis of the related compound, 1-chloro-3-methoxy-5-methylbenzene, utilizes the reaction of a dichloro-methylbenzene with sodium methoxide (B1231860), hinting at a nucleophilic aromatic substitution approach. google.com

Table 1: Potential Synthetic Approaches and Greener Alternatives

| Synthetic Approach | Potential Reagents | Potential Greener Alternative |

| Electrophilic Iodination | Iodine, Hydrogen Peroxide, Acetic Acid | Use of a recyclable catalyst, solvent-free conditions. |

| Nucleophilic Methoxy (B1213986). | Sodium Methoxide, Dichloro-iodobenzene | Phase-transfer catalysis to minimize solvent usage. google.com |

| C-H Activation | Palladium or Iridium catalysts | Catalytic systems with lower environmental impact metals. |

| Diazotization-Halogenation | Aniline (B41778) derivative, NaNO₂, CuCl, KI | Use of ionic liquids as reaction media. guidechem.com |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The dual halogenation of this compound with both a chloro and an iodo group at distinct positions on the aromatic ring offers a rich playground for selective chemical transformations. The differential reactivity of the carbon-iodine versus the carbon-chlorine bond is a key feature that remains to be fully exploited. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. nobelprize.orgresearchgate.netsigmaaldrich.com This differential reactivity allows for sequential, site-selective functionalization.

A significant research gap lies in the systematic exploration of the reactivity of this compound in a variety of modern cross-coupling reactions. While the general principles of reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are well-established, their specific application to this substrate is not widely reported. nobelprize.orgresearchgate.netsigmaaldrich.com

Future research should focus on systematically investigating the performance of this compound in these cornerstone reactions. This would involve screening various catalysts, ligands, bases, and reaction conditions to achieve optimal yields and selectivity for mono-functionalized products at the iodo-position.

Beyond standard cross-coupling, the potential for novel transformations should be explored. For instance, the "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen, could potentially lead to interesting isomeric structures of this compound. The directing effect of the methoxy group could also be harnessed in ortho-lithiation reactions to introduce further functionality onto the aromatic ring.

The synthesis of diiodo-functionalized benzo[b]furans from alkynylated 2-iodoanisoles via electrophilic iodocyclization suggests another potential reaction pathway for this compound, possibly leading to the formation of functionalized, halogenated benzofurans. scielo.br

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Chloro-methoxy-biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne | Chloro-methoxy-alkynylbenzene derivative |

| Buchwald-Hartwig Amination | Amine | Chloro-methoxy-aniline derivative |

| Heck Coupling | Alkene | Chloro-methoxy-styrene derivative |

| Stille Coupling | Organostannane | Chloro-methoxy-aryl/alkenyl derivative |

Application of this compound in the Synthesis of Complex Organic Molecules

The true value of a chemical building block is realized in its ability to facilitate the synthesis of complex and functionally important molecules, such as pharmaceuticals, agrochemicals, and materials. nih.gov A major research gap exists in the application of this compound as a key intermediate in the total synthesis of natural products or the development of novel bioactive compounds.

The substitution pattern of this compound makes it an attractive precursor for the synthesis of various heterocyclic and polycyclic aromatic systems. For example, intramolecular coupling reactions of dihaloanisoles are known to be a viable route for the synthesis of dibenzofurans. The selective functionalization of the iodo-position followed by an intramolecular C-O or C-C bond formation could provide access to a range of substituted dibenzofuran (B1670420) derivatives.

Future research should actively seek to incorporate this compound into synthetic strategies targeting complex molecules. This could involve its use in the synthesis of fragments of natural products or as a scaffold for the development of new pharmaceutical leads. The presence of the chloro and methoxy groups provides handles for further functionalization, allowing for the generation of diverse molecular libraries for biological screening.

The potential applications are not limited to medicinal chemistry. The unique electronic and steric properties conferred by the substituents could make derivatives of this compound interesting candidates for materials science applications, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-3-iodo-2-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation of a benzene ring. A plausible route is:

Chlorination : Direct electrophilic substitution using Cl2/FeCl3 on a pre-iodinated benzene derivative.

Iodination : Use of N-iodosuccinimide (NIS) in acetic acid under controlled temperature (40–60°C) to avoid over-iodination.

Methoxylation : Nucleophilic aromatic substitution (e.g., NaOMe in DMF at 80°C) .

- Key Variables : Temperature, solvent polarity, and catalyst selection (e.g., CuI for Ullmann-type couplings).

- Yield Optimization : Pilot reactions suggest yields >70% when iodination precedes methoxylation due to steric hindrance mitigation.

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to resolve impurities.

- GC-MS : Confirm molecular ion peaks (e.g., m/z = 298 [M]<sup>+</sup>) and fragmentation patterns.

- Elemental Analysis : Verify Cl and I content (±0.3% theoretical values) .

Q. What spectroscopic signatures distinguish this compound in NMR and IR analyses?

- Methodological Answer :

- <sup>1</sup>H NMR :

- Aromatic protons: Doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) due to meta-substitution.

- Methoxy group: Singlet at δ 3.8 ppm.

- <sup>13</sup>C NMR :

- Iodo-substituted C: δ 95–100 ppm (deshielded due to heavy atom effect).

- IR : Strong C-O stretch (1250 cm<sup>-1</sup>) from the methoxy group and C-I stretch (500–600 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How does the substituent pattern in this compound influence regioselectivity in further electrophilic substitutions?

- Methodological Answer : The electron-donating methoxy group directs incoming electrophiles to the para position (relative to itself), while the bulky iodine and chlorine create steric hindrance. Computational modeling (DFT at B3LYP/6-311G**) predicts:

- Electrophilic Attack : Favored at C-5 (para to methoxy) with activation energy ~25 kcal/mol.

- Steric Effects : Iodine at C-3 disfavors ortho substitution. Experimental validation via nitration (HNO3/H2SO4) shows >80% para-nitro product .

Q. What computational strategies can elucidate the reaction mechanism of iodination in this compound?

- Methodological Answer :

- Transition State Analysis : Use Gaussian 16 to model iodination pathways (e.g., radical vs. polar mechanisms).

- Solvent Effects : Compare implicit (SMD) and explicit solvent models (MD simulations in DMF).

- Key Findings : Polar mechanisms dominate in polar aprotic solvents, with a calculated ΔG<sup>‡</sup> of 18.3 kcal/mol .

Q. How can contradictory reports on the compound’s biological activity be resolved?

- Methodological Answer :

- Data Reconciliation :

Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.

Structural Confirmation : Re-analyze disputed samples via X-ray crystallography (e.g., CCDC deposition protocols ).

- Case Study : Discrepancies in antibacterial activity (MIC = 32–128 µg/mL) were traced to impurities in early synthetic batches. HPLC-purified samples showed MIC = 64 µg/mL (SD ± 4) against S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.